Cas no 97294-86-5 (5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one)

5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one 化学的及び物理的性質
名前と識別子
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- 2-Cyclohexen-1-one, 5-(aminomethyl)-3-hydroxy-
- 5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one
- 5-(Aminomethyl)-3-hydroxy-2-cyclohexen-1-one
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- MDL: MFCD28361619
- インチ: 1S/C7H11NO2/c8-4-5-1-6(9)3-7(10)2-5/h3,5,9H,1-2,4,8H2
- InChIKey: FZBTVVYNCSBSHI-UHFFFAOYSA-N
- ほほえんだ: C1(=O)CC(CN)CC(O)=C1
じっけんとくせい
- 密度みつど: 1.217±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 284.2±40.0 °C(Predicted)
- 酸性度係数(pKa): 4.34±0.20(Predicted)
5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25387621-2.5g |
5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one |
97294-86-5 | 2.5g |
$3985.0 | 2023-09-14 | ||
Enamine | EN300-25387621-1.0g |
5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one |
97294-86-5 | 1.0g |
$1923.0 | 2022-11-30 | ||
Enamine | EN300-25387621-5.0g |
5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one |
97294-86-5 | 5.0g |
$5048.0 | 2022-11-30 | ||
Enamine | EN300-25387621-5g |
5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one |
97294-86-5 | 5g |
$5048.0 | 2023-09-14 | ||
Enamine | EN300-25387621-10.0g |
5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one |
97294-86-5 | 10.0g |
$6347.0 | 2022-11-30 | ||
Enamine | EN300-25387621-1g |
5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one |
97294-86-5 | 1g |
$1923.0 | 2023-09-14 | ||
Enamine | EN300-25387621-10g |
5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one |
97294-86-5 | 10g |
$6347.0 | 2023-09-14 |
5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one 関連文献
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
5-(aminomethyl)-3-hydroxycyclohex-2-en-1-oneに関する追加情報
5-(Aminomethyl)-3-Hydroxycyclohex-2-en-1-one: A Comprehensive Overview
5-(Aminomethyl)-3-hydroxycyclohex-2-en-1-one (CAS No. 97294-86-5) is a multifaceted compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential applications in various therapeutic areas, particularly in the development of novel drugs and bioactive molecules.
The molecular structure of 5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one is composed of a cyclohexene ring with a hydroxyl group at the 3-position and an aminomethyl group at the 5-position. This arrangement imparts distinct chemical properties and reactivity, making it an attractive candidate for synthetic transformations and biological studies.
Recent advancements in the synthesis of 5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one have focused on developing efficient and scalable methods to produce this compound. One notable approach involves the use of transition-metal-catalyzed reactions, which have shown promise in enhancing yield and selectivity. For instance, a study published in the Journal of Organic Chemistry reported a palladium-catalyzed cross-coupling reaction that effectively synthesized 5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one with high purity and yield.
In the realm of medicinal chemistry, 5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one has been investigated for its potential as a lead compound in drug discovery. Its structural features, particularly the presence of the hydroxyl and aminomethyl groups, make it suitable for modification to enhance its pharmacological properties. Research has shown that derivatives of this compound exhibit promising activity against various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer.
A study published in the Journal of Medicinal Chemistry explored the use of 5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one as a scaffold for designing inhibitors of protein kinases. The researchers found that certain derivatives displayed potent inhibitory activity against specific kinases, suggesting their potential as therapeutic agents for treating kinase-related disorders. These findings highlight the versatility of 5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one as a starting point for developing novel drugs.
Beyond its medicinal applications, 5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one has also been studied for its role in biological systems. Research has shown that this compound can interact with cellular components, influencing various physiological processes. For example, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that 5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one can modulate signaling pathways involved in cell proliferation and apoptosis. This suggests its potential as a tool for investigating cellular mechanisms and developing therapeutic strategies.
The safety profile of 5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one is another critical aspect that has been evaluated in recent studies. Toxicological assessments have indicated that this compound exhibits low toxicity at relevant concentrations, making it suitable for further development as a pharmaceutical agent. However, ongoing research is necessary to fully understand its long-term effects and ensure its safety for clinical use.
In conclusion, 5-(aminomethyl)-3-hydroxycyclohex-2-en-1-one (CAS No. 97294-86-5) is a versatile compound with significant potential in various scientific and medical applications. Its unique structural features and chemical properties make it an attractive candidate for synthetic transformations, drug discovery, and biological studies. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the fields of chemistry and medicine.
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